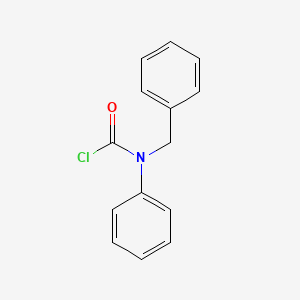
3-(Isopentyldisulfanyl)-2,5-dimethylfuran
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopentyldisulfanyl)-2,5-dimethylfuran typically involves the reaction of 2,5-dimethylfuran with a disulfide compound under specific conditions. One common method is the reaction of 2,5-dimethylfuran with 3-methylbutyl disulfide in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Isopentyldisulfanyl)-2,5-dimethylfuran can undergo various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfanyl group can be reduced to thiols.
Substitution: The methyl groups on the furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
3-(Isopentyldisulfanyl)-2,5-dimethylfuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 3-(Isopentyldisulfanyl)-2,5-dimethylfuran involves its interaction with molecular targets through its functional groups. The disulfanyl group can form disulfide bonds with thiol-containing biomolecules, potentially affecting protein function and signaling pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylfuran: A simpler analog without the disulfanyl group, used as a biofuel.
3-Methyl-2,5-dimethylfuran: Another analog with different substitution patterns on the furan ring.
2,5-Dimethyl-3-(methyldithio)furan: A compound with a similar disulfanyl group but different alkyl chain.
Eigenschaften
CAS-Nummer |
61197-13-5 |
|---|---|
Molekularformel |
C11H18OS2 |
Molekulargewicht |
230.4 g/mol |
IUPAC-Name |
2,5-dimethyl-3-(3-methylbutyldisulfanyl)furan |
InChI |
InChI=1S/C11H18OS2/c1-8(2)5-6-13-14-11-7-9(3)12-10(11)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
WQEDLSADBJJRIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(O1)C)SSCCC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]-](/img/structure/B8721271.png)
![[1,1'-Biphenyl]-4-ol, 3-(1,1-dimethylethyl)-](/img/structure/B8721277.png)


![Ferrocene, [[(2-methyl-1-oxo-2-propenyl)oxy]methyl]-](/img/structure/B8721286.png)
![6-Amino-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B8721297.png)








